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Compound of Interest

Compound Name: Antileishmanial agent-22

Cat. No.: B10771901

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary Absorption,
Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel drug
candidate, Antileishmanial agent-22. The data presented herein is intended to support further
preclinical and clinical development of this promising therapeutic agent for the treatment of
leishmaniasis. All methodologies for the cited experiments are detailed to ensure reproducibility
and facilitate further investigation.

Data Presentation

The following tables summarize the in vitro ADMET and physicochemical properties of
Antileishmanial agent-22.

Table 1: Physicochemical Properties
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Property Value Method

Molecular Weight ( g/mol ) 450.5 LC-MS

pKa 8.2 (basic) Potentiometric titration
LogP 2.8 Shake-flask method
LogD at pH 7.4 2.1 Shake-flask method
Aqueous Solubility (uM) 150 HPLC-UV

ble 2: In Vi | : | bili

Assay Parameter Result Classification
PAMPA Papp (x 10-6 cm/s) 8.5 High Permeability
. Papp (A-B) (x 10-6 .
Caco-2 Permeability 6.2 Moderate Permeability
cm/s)
N Papp (B-A) (x 10-6
Caco-2 Permeability 155 Efflux Substrate

cm/s)

Caco-2 Permeability

Efflux Ratio (B-A/A-B) 2.5

Moderate Efflux

Table 3: In Vitro Distribution

Assay Parameter Result
Plasma Protein Binding

% Bound 92.5%
(Human)
Plasma Protein Binding (Rat) % Bound 88.1%
Blood-to-Plasma Ratio Ratio 1.2

Table 4: In Vitro Metabolism
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Assay Species Parameter Result Classification
Liver Microsomal ) Moderate
. Human t1/2 (min) 45 .
Stability Stability
Intrinsic
Liver Microsomal Moderate
- Human Clearance 31
Stability ) Clearance
(ML/min/mQ)
Liver Microsomal ] -
- Rat t1/2 (min) 25 Low Stability
Stability
) ) Intrinsic
Liver Microsomal
N Rat Clearance 55 High Clearance
Stability ]
(UL/min/mg)
CYP450
Inhibition (IC50 CYP1A2 > 50 No Inhibition
in uM)
CYP2C9 > 50 No Inhibition
CYP2C19 > 50 No Inhibition
CYP2D6 22 Weak Inhibition
CYP3A4 > 50 No Inhibition
Table 5: In Vitro Toxicity
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Assay Endpoint Result Classification

Negative in all strains
(TA98, TA100,

Mutagenicity TA1535, TA1537) with  Non-mutagenic
and without S9

Ames Test (S.

typhimurium)

activation

Low risk of QT
hERG Patch Clamp IC50 (uM) > 30 )

prolongation
Cytotoxicity (HepG2 o

CC50 (uM) > 100 Low cytotoxicity
cells)
Antileishmanial
Activity (L. donovani
i ) IC50 (uM) 0.5 Potent

amastigotes in
macrophages)
Selectivity Index
(CC50 HepG2 /1C50 > 200 High

Leishmania)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is utilized to predict passive membrane permeability.[1] A lipid-infused
artificial membrane is created in a 96-well filter plate.[2] The test compound is added to the
donor compartment, and its diffusion into the acceptor compartment is quantified by LC-MS/MS
after a 5-hour incubation at room temperature.[1][2] The apparent permeability coefficient
(Papp) is then calculated.[1]

Caco-2 Permeability Assay

This assay assesses both passive and active transport across an intestinal barrier model.[3]
Caco-2 cells are cultured on semipermeable filter inserts for 21 days to form a differentiated
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monolayer.[4] The test compound is added to either the apical (A) or basolateral (B) side, and
its appearance in the opposite compartment is measured over time by LC-MS/MS to determine
the permeability in both directions (A-B and B-A).[5] The efflux ratio is calculated by dividing the
Papp (B-A) by the Papp (A-B).[5]

Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is considered the gold standard for determining the extent of a drug's
binding to plasma proteins.[6][7] The test compound is added to plasma in one chamber of a
dialysis cell, which is separated by a semi-permeable membrane from a buffer-filled chamber.
[7] The system is incubated at 37°C until equilibrium is reached.[6] The concentrations of the
compound in both the plasma and buffer chambers are then quantified by LC-MS/MS to
calculate the percentage of the drug bound to plasma proteins.[7]

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes,
primarily Cytochrome P450s.[8][9] The test compound is incubated with pooled liver
microsomes from humans or other species in the presence of the cofactor NADPH.[3][10]
Aliquots are taken at various time points, and the reaction is quenched.[10] The disappearance
of the parent compound over time is monitored by LC-MS/MS.[10] From this data, the in vitro
half-life (t1/2) and intrinsic clearance are calculated.[11]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12]
[13] Several strains of Salmonella typhimurium that are auxotrophic for histidine are exposed to
the test compound with and without a metabolic activation system (S9 liver extract).[12] If the
compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a
histidine-deficient medium.[13] The number of revertant colonies is counted to determine the
mutagenic potential.[14]

hERG Patch Clamp Assay

This electrophysiological assay directly measures the effect of a compound on the human
Ether-a-go-go-Related Gene (hERG) potassium ion channel, which is crucial for cardiac
repolarization.[15][16] Whole-cell patch-clamp recordings are performed on cells stably
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expressing the hERG channel.[17] The cells are exposed to increasing concentrations of the
test compound, and the inhibition of the hERG current is measured to determine the IC50
value.[17][18]
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Caption: A flowchart of the in vitro ADMET assessment workflow.
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Caption: Workflow for the Caco-2 permeability assay.
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Caption: Pathway for determining metabolic stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10771901?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

